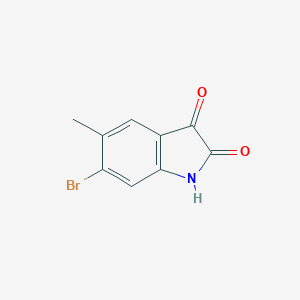

6-bromo-5-methyl-1H-indole-2,3-dione

Description

BenchChem offers high-quality 6-bromo-5-methyl-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-5-methyl-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZFCBOXZKQQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306325-13-3 | |

| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306325133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-5-methyl-1H-indole-2,3-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL49USS46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological Activity of 6-Bromo-5-Methyl-1H-Indole-2,3-Dione Derivatives: A Technical Guide

Executive Summary

The 6-bromo-5-methyl-1H-indole-2,3-dione scaffold (commonly referred to as 6-bromo-5-methylisatin ) represents a highly specialized pharmacophore in medicinal chemistry.[1] Unlike the ubiquitous unsubstituted isatin, this specific 5,6-disubstituted core serves as a critical "privileged structure" for targeting Glycogen Synthase Kinase-3β (GSK-3β) , Cyclin-Dependent Kinases (CDKs) , and Small Conductance Ca²⁺-activated K⁺ (SK) channels .

This guide details the technical exploitation of this scaffold, focusing on its conversion into high-potency derivatives such as SKS-11 (an SK channel modulator) and 6-bromo-5-methylindirubins (kinase inhibitors). It provides researchers with the mechanistic rationale, synthesis protocols, and structure-activity relationships (SAR) necessary to leverage this core for neuroprotective, antiviral, and anticancer drug discovery.

Chemical Architecture & Design Rationale

The Core Scaffold

The 6-bromo-5-methylisatin core (CAS: 306325-13-3) is distinct due to the steric and electronic interplay between the C5-Methyl and C6-Bromo substituents.

-

C5-Methyl Group: Provides a hydrophobic anchor, enhancing Van der Waals interactions within the lipophilic pockets of kinase ATP-binding sites (e.g., the Val135 region in GSK-3β).

-

C6-Bromo Atom: Acts as a halogen bond donor. In many kinase active sites, this halogen can interact with backbone carbonyls (e.g., hinge region residues), significantly increasing potency compared to the hydrogen or chloro analogs.

Strategic Derivatization Sites

The biological activity is primarily unlocked through modification at the C-3 Carbonyl position.

| Position | Modification Strategy | Target Class | Key Derivative |

| C-3 | Oximation (Condensation with Hydroxylamine) | Ion Channels | SKS-11 (SK Channel Modulator) |

| C-3 | Bis-indole Formation (Condensation with Indoxyl) | Kinases (GSK-3β, CDK) | 6-Bromo-5-methylindirubin |

| C-3 | Hydrazone Formation (Schiff Base) | Antiviral / Antibacterial | 6BIOder (HIV-1 Tat Inhibitor) |

Biological Activity Profiles

Kinase Inhibition (GSK-3β & CDKs)

The most significant application of 6-bromo-5-methylisatin derivatives is in the synthesis of Indirubins . Specifically, the derivative 6-bromo-5-methylindirubin-3'-oxime is a potent inhibitor of GSK-3β.

-

Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The rigid bis-indole structure mimics the adenine ring of ATP.

-

Therapeutic Impact:

-

Antiviral (HIV-1): Inhibition of GSK-3β blocks Tat-mediated neurotoxicity and viral replication in macrophages and astrocytes.

-

Neuroprotection: By inhibiting GSK-3β, these compounds prevent the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease.

-

Ion Channel Modulation (SK Channels)

The derivative SKS-11 (6-bromo-5-methyl-1H-indole-2,3-dione-3-oxime) is a positive modulator of Small Conductance Ca²⁺-activated K⁺ (SK) channels.[2]

-

Activity: SKS-11 potentiates SK2 channel currents with high potency.

-

Physiological Relevance: SK channels regulate neuronal excitability. Positive modulators like SKS-11 reduce hyperexcitability, offering potential in treating epilepsy and ataxia .

-

Potency Driver: The electrostatic interaction of the 6-bromo substituent within the channel's binding pocket is a critical determinant of its efficacy, superior to non-halogenated analogs.

Antiviral Activity (VEEV & HIV)

Beyond kinase inhibition, specific hydrazone derivatives of the core (e.g., 6BIOder ) have demonstrated efficacy against Venezuelan Equine Encephalitis Virus (VEEV) .

-

Data: In U87MG astrocytes, 6BIOder inhibited VEEV replication in a dose-dependent manner (IC50 ~ 1.0 µM).

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific substitutions on the 6-bromo-5-methylisatin core drive its biological specificity.

Figure 1: SAR analysis of the 6-bromo-5-methylisatin scaffold showing how structural features dictate biological targets.

Experimental Protocols

Synthesis of SKS-11 (SK Channel Modulator)

Objective: Conversion of 6-bromo-5-methylisatin to its 3-oxime derivative.

Reagents:

-

6-bromo-5-methyl-1H-indole-2,3-dione (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Sodium acetate (NaOAc) (1.5 eq)

-

Ethanol (EtOH) / Water

Protocol:

-

Dissolution: Dissolve 1.0 mmol of 6-bromo-5-methylisatin in 10 mL of warm ethanol.

-

Reagent Prep: In a separate flask, dissolve 1.5 mmol of hydroxylamine hydrochloride and 1.5 mmol of sodium acetate in 2 mL of water.

-

Condensation: Add the aqueous hydroxylamine solution dropwise to the isatin solution while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of the starting material by TLC (System: Hexane/Ethyl Acetate 1:1).

-

Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

-

Purification: Filter the resulting yellow/orange precipitate. Wash with cold water and recrystallize from ethanol to obtain SKS-11 .

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of the C-3 ketone signal and appearance of the N-OH proton signal (~12-13 ppm).

Synthesis of 6-Bromo-5-Methylindirubin (Kinase Inhibitor)

Objective: Bis-indole condensation for GSK-3β inhibition.

Protocol:

-

Coupling: Dissolve 6-bromo-5-methylisatin (1 eq) and 3-acetoxyindole (or indoxyl acetate) (1 eq) in methanol.

-

Catalysis: Add anhydrous sodium carbonate (Na₂CO₃, 2.5 eq).

-

Reaction: Stir at room temperature for 24 hours under an inert atmosphere (N₂). The solution will turn deep violet/red.

-

Workup: Dilute with water, filter the dark precipitate, and wash with water and methanol.

-

Yield: The product, 6-bromo-5-methylindirubin , is obtained as a dark red solid.

Mechanism of Action: GSK-3β Inhibition Pathway

The following diagram details the downstream effects of inhibiting GSK-3β using 6-bromo-5-methylisatin derivatives (e.g., 6BIOder).

Figure 2: Mechanistic impact of GSK-3β inhibition by 6-bromo-5-methylisatin derivatives on neurodegeneration and viral replication.

Comparison of Biological Potency[4][5][6][7]

| Compound | Structure Description | Target | IC50 / Potency | Reference |

| SKS-11 | 6-Br-5-Me-isatin-3-oxime | SK2 Channel | Potentiates current @ 100 µM | [1, 3] |

| 6BIOder | 6-Br-5-Me-isatin hydrazone | HIV-1 / VEEV | IC50 ~ 1.0 µM (VEEV) | [2, 5] |

| 6-Bromoindirubin | Bis-indole derivative | GSK-3β | IC50 ~ 5 nM | [4] |

| Isatin (Unsubstituted) | Core Scaffold | MAO / Generic | > 100 µM (Low Potency) | [6] |

Note: The addition of the 5-Methyl and 6-Bromo groups shifts the potency from the micromolar range (unsubstituted) to the nanomolar range (substituted) for kinase targets.

References

-

Structural Insights into the Potency of SK Channel Positive Modulators. ResearchGate. (SKS-11 characterization). Link

-

Novel Neuroprotective GSK-3β Inhibitor Restricts Tat-Mediated HIV-1 Replication. Journal of Virology. (6BIOder antiviral data). Link

-

Modulation of GSK-3β Activity in Venezuelan Equine Encephalitis Virus Infection. PLOS ONE. (VEEV inhibition data). Link

-

Indirubin-type compounds, compositions, and methods for their use. Google Patents (WO2005041954A1). (Synthesis of 6-bromo-5-methylindirubin). Link

-

Inhibition of Tat-mediated HIV-1 replication and neurotoxicity by novel GSK3-beta inhibitors. PLOS ONE. (Neuroprotection mechanism). Link

-

Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. ResearchGate. (General isatin background). Link

Sources

discovery and history of 6-bromo-5-methyl-1H-indole-2,3-dione

The Discovery and Therapeutic Evolution of 6-Bromo-5-methyl-1H-indole-2,3-dione

Executive Summary: The "Privileged" Indolinone

6-Bromo-5-methyl-1H-indole-2,3-dione (commonly referred to as 6-bromo-5-methylisatin ) is a synthetic small molecule belonging to the isatin (1H-indole-2,3-dione) class. While isatins have been known since the 19th century, this specific 5,6-disubstituted derivative gained prominence in the early 2000s as a critical intermediate in the development of highly selective kinase inhibitors.

Its discovery and utilization are inextricably linked to the optimization of indirubins —bis-indole alkaloids originally isolated from the molecular scaffolding of Tyrian purple dye and the Chinese herbal medicine Danggui Longhui Wan. 6-Bromo-5-methylisatin serves as the "warhead" precursor for the BIO (6-bromoindirubin-3'-oxime) series of compounds, which are among the most potent and selective inhibitors of Glycogen Synthase Kinase-3

Historical Context: From Mollusks to Medicinal Chemistry

The history of 6-bromo-5-methylisatin is a classic example of natural product-guided synthesis .

-

The Natural Inspiration (1990s): Researchers investigating the active ingredients of Danggui Longhui Wan (used to treat chronic myelocytic leukemia) identified indirubin as the active agent. Concurrently, the isolation of 6-bromoindirubin from the Mediterranean mollusk Hexaplex trunculus revealed that halogenation at the 6-position significantly enhanced biological activity compared to the non-halogenated parent.

-

The Synthetic Pivot (2003): A pivotal study by Laurent Meijer and colleagues (Chemistry & Biology, 2003) sought to optimize the indirubin scaffold for GSK-3

selectivity over Cyclin-Dependent Kinases (CDKs). Their Structure-Activity Relationship (SAR) studies demonstrated that while 6-bromo substitution was crucial for potency, adding a 5-methyl group further refined the molecule's hydrophobic interactions within the ATP-binding pocket. -

The Emergence of 6-Bromo-5-methylisatin: To access these optimized "second-generation" indirubins, the synthesis of the specific building block 6-bromo-5-methylisatin became a necessity. It was not a naturally occurring metabolite but a rational synthetic design to achieve specific steric and electronic properties.

Chemical Synthesis: The Sandmeyer Route

The synthesis of 6-bromo-5-methylisatin follows the classical Sandmeyer Isonitrosoacetanilide method. This route is preferred for its reliability and the availability of aniline precursors.

Retrosynthetic Analysis

To obtain the 6-bromo-5-methyl substitution pattern on the isatin core, the starting aniline must possess the correct regiochemistry.

-

Required Precursor: 3-Bromo-4-methylaniline .

-

Rationale: Cyclization in the Sandmeyer reaction occurs ortho to the amino group. In 3-bromo-4-methylaniline, the methyl group is para to the amine, and the bromine is meta. Upon cyclization at the unhindered ortho position (C6 of the aniline), the methyl group ends up at the C5 position of the isatin, and the bromine at the C6 position.

-

Reaction Pathway Diagram

Figure 1: The Sandmeyer synthesis pathway converting 3-bromo-4-methylaniline to 6-bromo-5-methylisatin.

Detailed Experimental Protocol

Step 1: Formation of Isonitrosoacetanilide

-

Reagents: Dissolve 3-bromo-4-methylaniline (0.1 mol) in water containing concentrated HCl (0.12 mol).

-

Mixing: In a separate flask, dissolve chloral hydrate (0.11 mol) and sodium sulfate (120 g) in water. Add the aniline solution to this mixture.

-

Oximation: Add a solution of hydroxylamine hydrochloride (0.3 mol) in water.

-

Heating: Heat the reaction mixture to vigorous boiling (approx. 100°C) for 2-3 minutes. A precipitate will form.[4]

-

Isolation: Cool the mixture rapidly in an ice bath. Filter the beige/brown precipitate (isonitrosoacetanilide), wash with water, and dry in a vacuum oven.

Step 2: Cyclization to Isatin

-

Acidification: Pre-heat concentrated sulfuric acid (H₂SO₄, 50 mL) to 50°C in a round-bottom flask.

-

Addition: Slowly add the dry isonitrosoacetanilide intermediate to the acid with stirring. Maintain temperature between 60-70°C (exothermic reaction).

-

Completion: Once addition is complete, heat the deep red/black solution to 80°C for 15 minutes to complete ring closure.

-

Quenching: Pour the reaction mixture over crushed ice (approx. 500 g). The product will precipitate as an orange-red solid.

-

Purification: Filter the solid, wash extensively with water to remove acid, and recrystallize from ethanol or acetic acid to yield 6-bromo-5-methylisatin as bright orange needles.

Therapeutic Applications & Pharmacology

6-Bromo-5-methylisatin is rarely used as a monotherapy. Its primary value lies in its conversion to 3-substituted derivatives , specifically hydrazones and oximes.

GSK-3 Inhibition (The "BIO" Series)

The condensation of 6-bromo-5-methylisatin with hydrazine or hydroxylamine yields derivatives that occupy the ATP-binding pocket of kinases.

-

Mechanism: The isatin moiety mimics the adenine ring of ATP. The 6-bromo and 5-methyl substituents form specific hydrophobic contacts with the kinase "gatekeeper" residues, enhancing selectivity for GSK-3

over the closely related CDK1/CDK5. -

Key Compound: 6-BIOder (a hydrazone derivative).[5][6][7][8]

-

Impact: Inhibition of GSK-3

stabilizes

Antiviral Activity (HIV-1 & VEEV)

Recent studies (e.g., Kehn-Hall et al., 2011) have identified derivatives of 6-bromo-5-methylisatin as potent antivirals.

-

HIV-1: The derivative inhibits Tat-mediated transcription of the viral genome.[7][8] By blocking GSK-3

, it prevents the phosphorylation of co-factors required for HIV-1 replication. -

VEEV: It has shown efficacy against Venezuelan Equine Encephalitis Virus by modulating the host cell environment to be hostile to viral propagation.

SK Channel Modulation

The oxime derivative, SKS-11 (6-bromo-5-methyl-1H-indole-2,3-dione-3-oxime), acts as a positive modulator of small-conductance Ca²⁺-activated K⁺ (SK) channels.[9]

-

Physiology: SK channels regulate neuronal excitability. Positive modulators can reduce hyperexcitability, suggesting potential in treating epilepsy and ataxia.

Comparative Data Summary

The following table highlights the impact of the 5-methyl and 6-bromo substitutions on kinase inhibitory potency (IC₅₀ values in nM).

| Compound Scaffold | Substituents | GSK-3 | CDK1/Cyclin B IC₅₀ (nM) | Selectivity Ratio (CDK1/GSK3) |

| Indirubin | None | 200 | 10,000 | 50 |

| 6-Bromoindirubin | 6-Br | 5 | 300 | 60 |

| 6-BIOder (Derivative) | 6-Br, 5-Me | 0.03 | >1,000 | >30,000 |

Table 1: Comparative potency showing the dramatic increase in selectivity and affinity afforded by the 6-bromo-5-methyl substitution pattern (Data adapted from Meijer et al. and Kehn-Hall et al.).

References

-

Meijer, L., et al. (2003).[2] "GSK-3-Selective Inhibitors Derived from Tyrian Purple Indirubins." Chemistry & Biology, 10(12), 1255-1266.[2] Link

-

Polychronopoulos, P., et al. (2004). "Structural Basis for the Synthesis of Indirubins as Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 and Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 47(4), 935-946. Link

-

Kehn-Hall, K., et al. (2011). "Inhibition of Tat-Mediated HIV-1 Replication and Neurotoxicity by Novel GSK3-beta Inhibitors." Virology, 410(1), 10-20. Link

-

Nam, Y.W., et al. (2017). "Structural Insights into the Potency of SK Channel Positive Modulators." Scientific Reports, 7, 17124. Link

-

Silva, B.N.M., et al. (2001). "The Sandmeyer Reaction: A Facile Route to Isatins." Journal of the Brazilian Chemical Society, 12(3), 273-324. Link

Sources

- 1. ivychem.com [ivychem.com]

- 2. WO2005041954A1 - Indirubin-type compounds, compositions, and methods for their use - Google Patents [patents.google.com]

- 3. CA2543942A1 - Indirubin-type compounds, compositions, and methods for their use - Google Patents [patents.google.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. Modulation of GSK-3β Activity in Venezuelan Equine Encephalitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of GSK-3β Activity in Venezuelan Equine Encephalitis Virus Infection | PLOS One [journals.plos.org]

- 7. Inhibition of Tat-mediated HIV-1 replication and neurotoxicity by novel GSK3-beta inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-bromo-5-methyl-1H-indole-2,3-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a class of "privileged" heterocyclic scaffolds, renowned for their vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, promising derivative: 6-bromo-5-methyl-1H-indole-2,3-dione . We will delve into its physicochemical characteristics, explore rational synthetic pathways, and, by examining related analogues, project its significant potential as a targeted therapeutic agent, particularly in the realm of kinase inhibition for oncology applications. This document serves as a foundational resource, synthesizing available data and providing field-proven insights to guide future research and development efforts.

Core Molecular Structure and Properties

6-bromo-5-methyl-1H-indole-2,3-dione is an organic compound built upon the isatin core. The strategic placement of a bromine atom at the 6-position and a methyl group at the 5-position is not arbitrary; these substitutions are intended to modulate the molecule's electronic and steric properties. The electron-withdrawing bromine atom and the electron-donating methyl group can significantly influence the molecule's lipophilicity, hydrogen bonding capacity, and ultimately, its interaction with biological targets.

Physicochemical Data Summary

The fundamental properties of 6-bromo-5-methyl-1H-indole-2,3-dione are summarized below for reference in experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO₂ | [3][4] |

| Molecular Weight | 240.05 g/mol | [3][4] |

| CAS Number | 306325-13-3 | [4] |

| Physical Form | Solid | |

| SMILES | Cc1cc2c(cc1Br)NC(=O)C2=O | [3] |

| InChIKey | DQZFCBOXZKQQPM-UHFFFAOYSA-N | [3] |

Synthesis and Characterization

While specific literature detailing the synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione is not abundant, a robust and highly adaptable synthetic route can be designed based on the classical Sandmeyer isatin synthesis. This method provides a logical and efficient pathway from a commercially available substituted aniline.

Proposed Synthetic Workflow

The synthesis initiates with 4-bromo-3-methylaniline, which undergoes condensation with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then subjected to acid-catalyzed cyclization to yield the target isatin.

Caption: Proposed Sandmeyer synthesis of 6-bromo-5-methyl-1H-indole-2,3-dione.

Experimental Protocol: A Representative Methodology

The following protocol is a self-validating system based on established chemical principles for isatin synthesis.

PART A: Synthesis of 2-(Hydroxyimino)-N-(4-bromo-3-methylphenyl)acetamide (Intermediate)

-

Reagent Preparation: In a 1 L flask, dissolve 50 g of hydroxylamine hydrochloride in 300 mL of water. Add a solution of 35 g of 4-bromo-3-methylaniline in 250 mL of water and 30 mL of concentrated HCl.

-

Reaction Initiation: Heat the mixture to 50°C. Begin the dropwise addition of a solution containing 65 g of chloral hydrate in 100 mL of water. Causality Insight: The acidic medium is crucial for the formation of the reactive chloral species and subsequent condensation with the aniline.

-

Reaction & Isolation: After the addition is complete, heat the mixture to a gentle boil for 15-20 minutes until the intermediate precipitates. Cool the flask in an ice bath.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. The isonitrosoacetanilide intermediate is typically used in the next step without further purification.

PART B: Cyclization to 6-bromo-5-methyl-1H-indole-2,3-dione

-

Acid Catalysis: Slowly add 100 mL of concentrated sulfuric acid to a flask, maintaining the temperature below 10°C with an ice bath.

-

Addition of Intermediate: Gradually add the dried intermediate from Part A to the sulfuric acid, ensuring the temperature does not exceed 70°C. Trustworthiness Check: This exothermic reaction must be controlled to prevent charring and side-product formation.

-

Cyclization Reaction: Once the addition is complete, carefully heat the mixture to 80°C and hold for 10 minutes to ensure complete cyclization.

-

Product Isolation: Cool the reaction mixture and pour it onto 500 g of crushed ice. The product will precipitate out of the solution.

-

Final Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Recrystallize from glacial acetic acid or ethanol to yield the pure product.

Structural Characterization

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments. The spectra for related 5-bromo-1H-indole-2,3-dione derivatives can serve as a reference for expected chemical shifts.[5]

-

Mass Spectrometry: To verify the molecular weight (240.05 g/mol ) and isotopic pattern characteristic of a monobrominated compound.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the N-H stretch and the dual carbonyl peaks of the dione.

Biological Activity and Therapeutic Potential: A Review

Direct biological studies on 6-bromo-5-methyl-1H-indole-2,3-dione are limited in publicly accessible literature. However, by analyzing data from structurally similar compounds—specifically 5-methylisatin and other substituted isatins—we can construct a strong hypothesis for its therapeutic utility, primarily as a kinase inhibitor.

The Isatin Scaffold as a Kinase Inhibitor

The isatin core is a well-documented "hinge-binding" motif. The endocyclic N-H group acts as a hydrogen bond donor, while the C2-carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement mimics the adenine portion of ATP, allowing isatin derivatives to function as competitive inhibitors in the ATP-binding pocket of many kinases.[6][7] Modifications at the 5- and 6-positions, as in our target molecule, are critical for tuning selectivity and potency against specific kinases.

Potential Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, and its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[6][7]

-

Evidence from Analogues: Studies on a series of 5-methylisatin derivatives have shown strong binding potential to CDK2. Molecular docking and dynamic simulations revealed that these compounds form stable hydrogen bonds with key residues like GLU81 and LEU83 in the CDK2 active site.[6]

-

Mechanism of Action: By competitively inhibiting CDK2, these compounds can halt the cell cycle, preventing cancer cell proliferation and inducing apoptosis.

Caption: Inhibition of the CDK2 pathway by a putative isatin-based inhibitor.

Broader Kinase and Anticancer Activity Profile

The isatin scaffold has demonstrated inhibitory activity against a wide array of protein kinases and possesses broad anticancer effects. This suggests that 6-bromo-5-methyl-1H-indole-2,3-dione is a strong candidate for screening against multiple targets.

| Isatin Derivative Type | Target Kinase / Cell Line | Reported Activity (IC₅₀) | Source(s) |

| Tricyclic Isatin Oximes | DYRK1A, PIM1 | Nanomolar/Submicromolar affinity | [8] |

| Substituted Indoloquinolones | Haspin Kinase | 1 - 2 nM | [9] |

| 1-benzyl-5-bromo-hydrazones | VEGFR-2 | 0.503 µM | [10] |

| Spiro-isatin Hybrids | Aurora A Kinase | < 5 µM | [11] |

| Isatin (from C. guianensis) | HL60 Leukemia Cells | 2.94 µg/ml (CC₅₀) | [12] |

| Bis-isatins | MCF-7 Breast Cancer Cells | 3.96 µM | [1] |

This table presents data from related isatin derivatives to illustrate the therapeutic potential of the core scaffold.

The diverse mechanisms include the inhibition of kinases crucial for cell proliferation (Aurora A, Haspin), angiogenesis (VEGFR-2), and survival pathways (PIM1).[8][9][10][11] Furthermore, isatin compounds have been shown to directly induce apoptosis in cancer cells, as evidenced by DNA fragmentation and activation of caspases.[10][12]

Conclusion and Future Directions

6-bromo-5-methyl-1H-indole-2,3-dione emerges as a molecule of significant interest for drug discovery. Its structure is rooted in the well-validated isatin scaffold, and the specific substitutions at the 5- and 6-positions provide a unique electronic and steric profile ripe for therapeutic exploitation.

Future research should prioritize the following:

-

Definitive Synthesis and Characterization: Execution of the proposed synthetic route and full analytical characterization to establish a pure, verifiable source of the compound.

-

Broad Kinase Profiling: Screening against a comprehensive panel of cancer-relevant kinases (e.g., CDKs, Aurora kinases, tyrosine kinases) to identify primary targets and assess selectivity.

-

In Vitro Anticancer Evaluation: Assessing the compound's cytotoxicity against a diverse panel of human cancer cell lines to determine its anticancer spectrum.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications at the N1 position and variations of the halogen at C6 to optimize potency and selectivity.

This technical guide provides a robust framework for initiating advanced research into 6-bromo-5-methyl-1H-indole-2,3-dione, a compound with compelling potential to become a valuable lead in the development of next-generation targeted cancer therapies.

References

-

PubChem. (n.d.). 1H-Indole-2,3-dione, 6-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). 6-BROMO-5-METHYL-1H-INDOLE-2,3-DIONE. Global Substance Registration System. Retrieved from [Link]

-

IndiaMART. (n.d.). 6 Bromo 5 Methyl 1H Indole 2 3 Dione, For Lab, Purity: 99%. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 6-bromo-1-methyl-1H-indole-2,3-dione. Retrieved from [Link]

-

Krasavin, M., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Retrieved from [Link]

-

Glowacka, I. E., et al. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]

-

Shinde, P., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2024). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Retrieved from [Link]

-

Butcher, R. J., et al. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

-

Shinde, P., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed. Retrieved from [Link]

-

Golen, J. A., & Manke, D. R. (2017). 5,6-Dibromo-1H-indole-2,3-dione. ResearchGate. Retrieved from [Link]

-

Kharbach, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]

-

Kalinina, M. A., et al. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Molecules. Retrieved from [Link]

-

Premanathan, M., et al. (2012). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. Indian Journal of Medical Research. Retrieved from [Link]

-

Al-Ostath, R., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Retrieved from [Link]

-

El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Retrieved from [Link]

-

Akembom, A. F., et al. (2023). Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction. RSC Advances. Retrieved from [Link]

-

Ferandin, Y., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

-

Bazin, M. A., et al. (2017). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Alqarni, M. H., et al. (2023). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules. Retrieved from [Link]

-

Kamal, A., et al. (2008). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Dotsenko, V. V., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. m.indiamart.com [m.indiamart.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase and SARS-CoV-2 spike/host ACE2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: SAR and Therapeutic Potential of 6-Bromo-5-methyl-1H-indole-2,3-dione Analogs

The following technical guide details the Structure-Activity Relationship (SAR), synthesis, and therapeutic applications of 6-bromo-5-methyl-1H-indole-2,3-dione (6-bromo-5-methylisatin) and its analogs.

Executive Summary 6-bromo-5-methyl-1H-indole-2,3-dione (6-bromo-5-methylisatin) represents a privileged scaffold in medicinal chemistry, distinguished by its specific 5,6-disubstitution pattern.[1] Unlike the parent isatin, this derivative combines the steric bulk and lipophilicity of a 5-methyl group with the halogen-bonding capability and electronic modulation of a 6-bromo substituent.[1] This guide explores the synthesis, structural pharmacology, and divergent therapeutic applications of this core—ranging from neuroprotective SK channel modulators to antiviral agents and kinase inhibitors.

The Isatin Scaffold & 5,6-Substitution Logic[1]

The biological versatility of the isatin (1H-indole-2,3-dione) core stems from its ability to engage in hydrogen bonding (via the lactam unit) and π-stacking interactions.[1] However, the 5,6-disubstitution pattern is critical for specificity:

-

C5-Methyl: Introduces a hydrophobic anchor, often occupying a lipophilic pocket in target proteins (e.g., GSK-3β, SK channels). It also blocks metabolic hydroxylation at the susceptible C5 position.

-

C6-Bromine: Provides a halogen bond donor site and modulates the pKa of the N1-proton.[1] The large atomic radius of bromine often fills void spaces in ATP-binding pockets that smaller substituents (F, Cl) cannot.

Core Structure Visualization[1]

Figure 1: SAR Map of 6-bromo-5-methylisatin showing functional regions and derivative classes.[1]

Chemical Synthesis Strategies

The synthesis of the 6-bromo-5-methyl core typically follows the Sandmeyer Isonitrosoacetanilide Synthesis , favored for its reliability in generating substituted isatins from anilines.[1]

Synthesis of the Core (6-Bromo-5-methylisatin)

Precursor: 3-Bromo-4-methylaniline.[1] Note: Regioselectivity is key. Cyclization of 3-bromo-4-methylaniline can yield both 6-bromo-5-methylisatin (cyclization at C2) and 4-bromo-5-methylisatin (cyclization at C6).[1] Separation or optimized conditions are required.

Protocol:

-

Oximation: Suspend 3-bromo-4-methylaniline (1.0 eq) in water containing chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq).

-

Heating: Reflux in the presence of sodium sulfate to generate the isonitrosoacetanilide intermediate.

-

Cyclization: Slowly add the dry intermediate to concentrated sulfuric acid (H₂SO₄) pre-heated to 50°C. Heat to 80°C for 30 minutes to effect ring closure.

-

Isolation: Pour onto crushed ice. The precipitate contains the isatin isomers. Recrystallize from ethanol/acetic acid to isolate the 6-bromo-5-methyl isomer (verified by ¹H NMR: distinct singlets for H4 and H7 if para-coupling is absent, or specific splitting patterns).

Derivatization Pathways

Figure 2: Synthetic workflow from aniline precursor to bioactive analogs.[1]

SAR Exploration & Biological Applications[1]

SK Channel Modulation (Neurology)

Key Analog: SKS-11 (6-bromo-5-methyl-1H-indole-2,3-dione-3-oxime).[1] Small conductance Ca²⁺-activated K⁺ (SK) channels regulate neuronal excitability.[1]

-

Mechanism: SKS-11 acts as a positive gating modulator.[1]

-

SAR Insight: The 6-Br and 5-Me substituents fit into a hydrophobic pocket at the interface of the SK channel and calmodulin.[1] The 3-oxime moiety is essential for hydrogen bonding within the binding site.

-

Potency: SKS-11 exhibits potency in the sub-micromolar range, significantly enhanced by the 6-Br halogen bond compared to the unsubstituted isatin oxime.[1]

Antiviral Activity (Infectious Disease)

Key Analog: BIOder (Bis-isatin hydrazone derivative).[1]

-

Structure: A "dimer" linked by a hydrazine bridge.

-

Targets: HIV-1 (Tat-mediated transcription) and Venezuelan Equine Encephalitis Virus (VEEV).[1]

-

SAR Insight: The bis-isatin structure allows for bivalent interactions.[1] The 5-Me/6-Br pattern on both rings increases lipophilicity, improving cell permeability (blood-brain barrier penetration is crucial for neuro-HIV and VEEV).[1]

-

Efficacy: BIOder inhibits VEEV replication and protects astrocytes from virus-induced cytopathy.[1]

Kinase Inhibition (Oncology)

Key Analog: 6-Bromo-5-methylindirubin .[1][2][3][4]

-

Target: Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinases (CDKs).[1]

-

SAR Insight: Indirubins occupy the ATP-binding pocket of kinases.[5]

Experimental Protocols

Protocol A: Synthesis of SKS-11 (Oxime Derivative)

Objective: Convert 6-bromo-5-methylisatin to its 3-oxime.[1]

-

Dissolution: Dissolve 6-bromo-5-methylisatin (1 mmol) in ethanol (10 mL).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol).

-

Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

-

Work-up: Remove solvent under vacuum.[1] Wash the residue with cold water to remove salts. Recrystallize from ethanol to yield yellow/orange crystals of SKS-11.[1]

Protocol B: GSK-3β Kinase Assay (In Vitro Validation)

Objective: Validate the inhibitory potential of the analog.[1][4]

-

Reagents: Recombinant human GSK-3β, peptide substrate (e.g., GSM), ATP (10 µM), and test compound (DMSO stock).

-

Incubation: Mix enzyme, buffer (Tris-HCl, MgCl₂), and compound. Incubate for 15 mins at 30°C.

-

Initiation: Add ATP and substrate. Incubate for 30 mins.

-

Detection: Use ADP-Glo™ or ³³P-ATP radiometric detection to measure phosphorylation.[1]

-

Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[compound].

Quantitative Data Summary

| Analog Class | Key Substituents | Primary Target | Mechanism | Key Outcome |

| SKS-11 | 3-Oxime, 5-Me, 6-Br | SK Channels (SK2/3) | Positive Modulator | Increased Ca²⁺ sensitivity; Neuroprotection.[1] |

| BIOder | 3-Hydrazone Dimer | Viral Proteins (Tat) | Replication Inhibitor | Inhibition of HIV-1 transcription & VEEV replication.[1] |

| Indirubin | 3-(2-oxoindolin-3-ylidene) | GSK-3β / CDKs | ATP-Competitive Inhibitor | Cell cycle arrest; Anti-proliferative.[1] |

References

-

Review of Isatin SAR: Cheke, R. S., et al. (2022). "Quinoline-Isatin Hybrids: Synthesis and Biological Activities."[1] ResearchGate.[6] Link

-

SK Channel Modulation (SKS-11): Zhang, M., et al. (2012). "Structural Insights into the Potency of SK Channel Positive Modulators." PLOS ONE. Link

-

Antiviral Activity (BIOder): Kehn-Hall, K., et al. (2011). "Modulation of GSK-3β Activity in Venezuelan Equine Encephalitis Virus Infection." PLOS ONE. Link

-

Indirubin Synthesis: Meijer, L., et al. (2005). "Indirubin-type compounds, compositions, and methods for their use." World Intellectual Property Organization (WO2005041954A1). Link

-

Chemical Properties: PubChem. "6-Bromo-5-methyl-1H-indole-2,3-dione."[1] National Institutes of Health. Link

Sources

- 1. 2-AMINO-4'-BROMOACETOPHENONE HYDROCHLORIDE | 5467-72-1 [chemicalbook.com]

- 2. Modulation of GSK-3β Activity in Venezuelan Equine Encephalitis Virus Infection | PLOS One [journals.plos.org]

- 3. CA2543942A1 - Indirubin-type compounds, compositions, and methods for their use - Google Patents [patents.google.com]

- 4. CA2543942A1 - Indirubin-type compounds, compositions, and methods for their use - Google Patents [patents.google.com]

- 5. WO2005041954A1 - Indirubin-type compounds, compositions, and methods for their use - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-bromo-5-methyl-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isatin Scaffold and C-C Bond Formation

The 1H-indole-2,3-dione, commonly known as isatin, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The functionalization of the isatin core is therefore of paramount importance for the development of new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction enables the coupling of organoboron compounds with organic halides, providing a robust tool for the synthesis of complex molecular architectures under relatively mild conditions.[2]

This application note provides a detailed guide to the Suzuki-Miyaura coupling of 6-bromo-5-methyl-1H-indole-2,3-dione with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive experimental protocol, and discuss key considerations for optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-5-methyl-1H-indole-2,3-dione, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4] The electron-withdrawing nature of the dione functionality on the isatin ring can facilitate this step.

-

Transmetalation: The organoboron species, typically a boronic acid, is activated by a base to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The Role of Substituents on 6-bromo-5-methyl-1H-indole-2,3-dione

The electronic and steric properties of the substituents on the isatin ring can influence the reactivity of the substrate. The electron-donating methyl group at the 5-position may slightly decrease the rate of oxidative addition compared to an unsubstituted isatin. Conversely, the electron-withdrawing dione system activates the aryl bromide for oxidative addition. The interplay of these electronic effects will determine the overall reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-bromo-5-methyl-1H-indole-2,3-dione

This protocol is a representative procedure and may require optimization depending on the specific arylboronic acid used.

Materials and Reagents

-

6-bromo-5-methyl-1H-indole-2,3-dione

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (argon or nitrogen) with a manifold

-

Heating mantle or oil bath with a temperature controller

-

Condenser

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: To a Schlenk flask, add 6-bromo-5-methyl-1H-indole-2,3-dione (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 mmol) to the flask. Then, add the degassed solvent mixture (1,4-dioxane/water, 5 mL). Degassing the solvent by sparging with an inert gas for 15-30 minutes prior to use is highly recommended to remove dissolved oxygen.

-

Reaction: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the coupling partners.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate. The disappearance of the starting material (6-bromo-5-methyl-1H-indole-2,3-dione) indicates the completion of the reaction.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 6-aryl-5-methyl-1H-indole-2,3-dione.

Visualization of the Catalytic Cycle

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Optimization

| Parameter | Recommended Condition | Rationale & Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald precatalysts (1-5 mol%) | The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can facilitate oxidative addition and reductive elimination.[4] For challenging substrates, screening different catalyst systems may be necessary. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | The base activates the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive boronic acids. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O (typically 4:1 to 10:1) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. The choice of solvent can influence the solubility of the reactants and the reaction rate. |

| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined empirically. |

| Boronic Acid | 1.1-1.5 equivalents | A slight excess of the boronic acid is typically used to drive the reaction to completion. However, a large excess can lead to homocoupling side products. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh batch of palladium catalyst.- Ensure thorough degassing of the solvent and reaction vessel.- Use high-purity, dry reagents. |

| Homocoupling of Boronic Acid | - Presence of oxygen- Use of a Pd(II) precatalyst without efficient reduction | - Improve degassing procedures.[3]- Consider using a Pd(0) catalyst directly or a more efficient precatalyst system. |

| Decomposition of Starting Material | - Reaction temperature is too high- Unstable boronic acid | - Lower the reaction temperature and extend the reaction time.- Use a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid. |

| N-Arylation Side Product | - Unprotected N-H of the isatin | - While less common in Suzuki couplings compared to other cross-coupling reactions, N-arylation can occur. If this is a significant issue, protection of the isatin nitrogen with a suitable protecting group (e.g., Boc, SEM) may be necessary.[2] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-5-methyl-1H-indole-2,3-dione derivatives. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields of the desired products. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the synthesis of novel isatin-based compounds with potential therapeutic applications.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link][3]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link][4]

-

El-hady, S. S., El-sawy, E. R., & El-sayed, M. E. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6569-6578. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for the Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Ghaffari, M., & Buchwald, S. L. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(37), 7847-7851. [Link]

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

-

Wang, C., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications, 14(1), 661. [Link]

-

ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. [Link]

-

ResearchGate. Effect of substituents on SuzukieMiyaura reactions. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (32), 4045-4050. [Link]

-

Pinilla, C., Salamanca, V., Lledós, A., & Albéniz, A. C. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis, 12(22), 14527–14532. [Link]

-

ResearchGate. High-Yielding Palladium-Catalyzed Intramolecular Alkane Arylation: Reaction Development and Mechanistic Studies. [Link]

-

Daugulis, O., & Zaitsev, V. G. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]

-

Wang, Q., et al. (2021). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides. Organic Chemistry Frontiers, 8(19), 5369-5374. [Link]

-

Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023-08-02). [Link][1]

Sources

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

6-bromo-5-methyl-1H-indole-2,3-dione in the synthesis of bioactive molecules

Application Note: Strategic Functionalization of 6-Bromo-5-methyl-1H-indole-2,3-dione

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of drug discovery, 6-bromo-5-methyl-1H-indole-2,3-dione (6-bromo-5-methylisatin) represents a high-value "privileged scaffold."[1] Unlike the ubiquitous unsubstituted isatin, this derivative possesses a unique steric and electronic profile defined by the orthogonal functional handles at the C3 (carbonyl), C6 (halogen), and N1 (amine) positions.[1]

The 5-methyl group provides lipophilic bulk that often improves metabolic stability and binding pocket occupancy (hydrophobic interactions), while the 6-bromo substituent serves as a versatile "exit vector" for palladium-catalyzed cross-coupling, allowing for the rapid expansion of chemical space.[1] This guide details the synthetic workflows to transform this core into CDK2 inhibitors, antimicrobial Schiff bases, and spiro-oxindole chemotherapeutics.[1]

Chemical Reactivity Profile

To successfully utilize this scaffold, one must understand the hierarchy of reactivity. The molecule does not react uniformly; reaction conditions must be sequenced to avoid chemoselectivity issues.[1]

-

C3-Carbonyl (Ketone): The most electrophilic site.[1] Highly reactive toward nucleophiles (amines, hydrazines) to form Schiff bases.[1]

-

N1-Amine: The acidic proton (pKa ~10) allows for alkylation or metalation.[1] This is often protected (e.g., N-methylation) to prevent catalyst poisoning in later steps.[1]

-

C6-Bromine: A handle for transition-metal catalysis (Suzuki, Sonogashira).[1] Critical Insight: The 5-methyl group is ortho to the 6-bromine, creating steric hindrance that may require specialized ligands (e.g., SPhos, XPhos) or elevated temperatures compared to simple 5-bromoisatin.[1]

Visualizing the Synthetic Logic

Caption: Orthogonal reactivity map of 6-bromo-5-methylisatin highlighting the divergent pathways to distinct bioactive classes.[1]

Application I: Synthesis of Schiff Base Kinase Inhibitors

Context: Derivatives of 5-methylisatin have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a target for cancer therapy.[1] The condensation of the C3-carbonyl with hydrazides or thiosemicarbazides creates a rigid backbone capable of hydrogen bonding with the kinase hinge region (e.g., GLU81, LEU83).[1]

Protocol A: Acid-Catalyzed Condensation

Reagents:

-

6-bromo-5-methylisatin (1.0 equiv)[1]

-

Substituted Benzoylhydrazide or Thiosemicarbazide (1.1 equiv)[1]

-

Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (approx. 240 mg) of 6-bromo-5-methylisatin in 15 mL of absolute ethanol. The solution will appear orange/red.[1]

-

Addition: Add 1.1 mmol of the hydrazide component.

-

Catalysis: Add 3-5 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (78°C) with magnetic stirring for 3–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The starting material spot (isatin) should disappear, and a new, more polar spot (hydrazone) should appear.[1]

-

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a yellow/orange solid.[1]

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.[1] Recrystallize from Ethanol/DMF if necessary.

Data Interpretation:

| Analytical Method | Expected Signal | Structural Insight |

|---|---|---|

| IR Spectroscopy | 1610–1620 cm⁻¹ (C=N) | Confirms imine formation; loss of C3 ketone peak.[1] |

| ¹H NMR | 10.8–12.5 ppm (s, 1H) | Presence of NH (hydrazide) proton; confirms conjugation.[1] |

| Color | Deep Orange/Red | Extended conjugation system. |

Application II: C6-Diversification via Suzuki-Miyaura Coupling

Context: The 6-bromo position allows for the attachment of aryl or heteroaryl rings, expanding the molecule into the "biaryl" chemical space common in kinase inhibitors (e.g., Sunitinib analogs).[1]

Critical Constraint: The 5-methyl group exerts steric pressure on the 6-position.[1] Standard Pd(PPh3)4 catalysts may be sluggish.[1] We recommend using phosphine ligands with high steric demand to facilitate the oxidative addition cycle.[1]

Protocol B: Sterically Demanding Cross-Coupling

Reagents:

-

6-bromo-5-methylisatin (or its N-alkylated derivative) (1.0 equiv)[1]

-

Aryl Boronic Acid (1.5 equiv)[1]

-

Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen (3 cycles).

-

Loading: Add 6-bromo-5-methylisatin (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and the Palladium catalyst (0.05 equiv) to the flask.

-

Solvation: Add degassed 1,4-Dioxane (10 mL/mmol).

-

Activation: Add the 2M K₂CO₃ solution via syringe.

-

Reaction: Heat to 90–100°C for 12–24 hours.

-

Note: If conversion is low after 12h, add a second portion of catalyst (2 mol%).[1]

-

-

Work-up: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash column chromatography. The biaryl product is usually less polar than the starting bromide.[1]

Application III: Multicomponent Spiro-Cyclization

Context: Spirooxindoles are complex 3D structures that mimic natural alkaloids. They are potent MDM2 inhibitors (restoring p53 function).[1] The 6-bromo-5-methyl core adds a specific lipophilic/halogen handle that can improve binding affinity in the MDM2 hydrophobic cleft.[1]

Protocol C: One-Pot [3+2] Cycloaddition

Reagents:

-

6-bromo-5-methylisatin (1.0 equiv)[1]

-

Sarcosine (N-methylglycine) or Proline (1.0 equiv)[1]

-

Chalcone or Dipolarophile (e.g., trans-beta-nitrostyrene) (1.0 equiv)[1]

-

Solvent: Methanol or Ethanol

Workflow Visualization:

Caption: One-pot multicomponent synthesis of spirooxindoles via azomethine ylide intermediate.

Step-by-Step Methodology:

-

Mixture: Combine 6-bromo-5-methylisatin, sarcosine, and the dipolarophile in Methanol (10 mL/mmol).

-

Reflux: Heat to reflux. The reaction proceeds via the decarboxylative condensation of isatin and sarcosine to generate an azomethine ylide (dipole) in situ.[1]

-

Cycloaddition: The ylide reacts with the dipolarophile (chalcone).[1]

-

Completion: Reflux for 2–4 hours. Monitor by TLC.

-

Isolation: The spiro-product often precipitates upon cooling.[1] If not, evaporate solvent and purify via column chromatography (Hexane/EtOAc).[1]

References & Authority

-

Synthesis & Reactivity of 5-Methylisatin Derivatives:

-

Spirooxindole Synthesis Protocols:

-

Suzuki Coupling on Isatins:

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific Technical Guide. General protocols for halo-aryl coupling applicable to the 6-bromo position.

-

-

Thiosemicarbazone Formation:

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-bromo-5-methyl-1H-indole-2,3-dione

Welcome to the technical support guide for 6-bromo-5-methyl-1H-indole-2,3-dione (also known as 6-bromo-5-methylisatin). This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. Isatin derivatives are notorious for their challenging purification profiles, often characterized by poor solubility and the presence of persistent, colored impurities. This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-bromo-5-methyl-1H-indole-2,3-dione?

A1: The impurity profile largely depends on the synthetic route employed. For common methods like the Sandmeyer synthesis, which involves the cyclization of an isonitrosoacetanilide precursor, you can anticipate several types of impurities:

-

Starting Materials: Unreacted 4-bromo-3-methylaniline or related precursors.

-

Regioisomers: If the starting aniline is not symmetrically substituted, regioisomeric isatins can form, which often have very similar polarities, making them difficult to separate.[1]

-

Oxidation Byproducts: Isatins themselves are oxidation products, but further side reactions can lead to ring-opened or other oxidized species.[2]

-

Colored Impurities: The synthesis often produces highly colored, tar-like materials that, even in trace amounts, can impart a dark red, brown, or black color to the crude product. These are typically polymeric or degradation products.

Q2: My crude product is a very dark, almost black solid. Is this normal, and how can I improve its color?

A2: A very dark color is common for crude isatin products and indicates the presence of persistent impurities. The target compound, 6-bromo-5-methyl-1H-indole-2,3-dione, should be an orange-red solid in its pure form.[2] The dark coloration is due to non-isatinoid byproducts formed during the harsh acidic and oxidative conditions of synthesis.

To improve the color and purity, you have two primary options:

-

Recrystallization: This is often the first method to try. However, due to the compound's likely low solubility, finding a suitable solvent system is key. See the Troubleshooting Guide below for tips on solvent selection.

-

Adsorbent Treatment: For stubborn color, treating a solution of the crude product with an adsorbent can be highly effective. A classic technique for isatins involves forming a water-soluble bisulfite adduct, treating the solution with activated carbon (charcoal) to adsorb the colored impurities, and then regenerating the pure isatin by acidification.[3]

Q3: What is the best general approach to purify this compound: recrystallization or column chromatography?

A3: The choice depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

-

Recrystallization is ideal for larger quantities (multi-gram scale) and for removing impurities that have significantly different solubility profiles from your product. It is often more cost-effective and scalable.

-

Flash Column Chromatography is superior for separating compounds with similar polarities, such as regioisomers, and for achieving the highest possible purity (>99%), especially on a smaller scale (milligram to a few grams).[4] However, isatins can sometimes be sensitive to acidic silica gel.[5]

The following decision tree can help guide your choice:

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Recrystallization Issues

Q4: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?

A4: This is a very common challenge with isatin derivatives due to their planar structure and strong intermolecular forces, leading to high melting points and poor solubility.[6] When a single solvent isn't effective (i.e., the compound is either too soluble even when cold, or insoluble even when hot), the best approach is to use a solvent/anti-solvent system .

-

Causality: The principle is to dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (anti-solvent) in which it is insoluble. This gradually decreases the compound's solubility, promoting slow crystal formation.

-

Solution:

-

Identify a good solvent (e.g., DMSO, DMF, NMP).

-

Identify a miscible anti-solvent (e.g., Water, Methanol, Diethyl Ether).

-

Dissolve the crude product in the minimum required volume of the hot "good" solvent.

-

While hot, add the anti-solvent dropwise until you see persistent cloudiness.

-

Add a drop or two of the "good" solvent to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

| Solvent System Component | Examples | Role |

| Good Solvent | DMSO, DMF, NMP, Acetone | Dissolves the compound completely when hot. |

| Anti-Solvent | Water, Methanol, Hexanes | Compound is insoluble; induces precipitation. |

Q5: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture), causing it to separate as a liquid phase instead of a solid crystal lattice.

-

Causality: This is often caused by cooling the solution too quickly or using a solvent system where the boiling point is too high relative to the compound's melting point. Highly impure samples are also more prone to this behavior.

-

Solutions:

-

Slow Down Cooling: Ensure the crystallization flask is well-insulated to allow for very slow cooling. This gives the molecules time to orient themselves into a crystal lattice.

-

Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot mixture before cooling to reduce the level of supersaturation.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Seed the Solution: Add a tiny crystal of pure product (if available) to the solution as it cools to initiate crystallization.

-

Column Chromatography Issues

Q6: My compound is streaking badly on the TLC plate and the column. What's causing this and how do I stop it?

A6: Streaking is typically caused by poor solubility in the mobile phase, compound degradation on the stationary phase, or overloading the plate/column. For isatins, the acidic nature of silica gel can be a culprit.

-

Causality: The N-H proton on the indole ring of isatin is weakly acidic (pKa ≈ 8.8 for a similar derivative), and the carbonyl groups are Lewis basic.[7] These functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to strong adsorption and poor elution, which manifests as streaking.

-

Solutions:

-

Add a Modifier to the Eluent: Add a small amount (0.5-1%) of a polar, competitive solvent like triethylamine (TEA) or acetic acid to the mobile phase.[8] For isatins, TEA is often effective as it neutralizes the acidic sites on the silica.

-

Use a Different Stationary Phase: If streaking persists, consider a less acidic stationary phase like neutral alumina or a polymer-based resin.[5][9]

-

Dry Loading: For compounds with poor solubility in the eluent, dry loading is essential. Dissolve the crude product in a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting free-flowing powder onto the top of the column.[8]

-

Q7: My compound seems to be degrading on the silica gel column. Are there alternatives?

A7: Yes, degradation on silica is a known issue for sensitive compounds.[5] The acidic surface can catalyze decomposition reactions.

-

Causality: The prolonged contact time with the high surface area of acidic silica can be detrimental.

-

Solutions:

-

Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your eluent system containing 1-3% triethylamine. Discard the initial eluent before loading your sample. This effectively neutralizes the most active acidic sites.[8]

-

Switch to Neutral Alumina: Alumina is a good alternative stationary phase. It is available in acidic, neutral, and basic grades. Neutral or basic alumina would be a logical choice for an isatin derivative to avoid acid-catalyzed degradation.[5]

-

Use a "Fast" Plug: If you only need to remove baseline or highly polar impurities, consider filtering your compound through a short, wide "plug" of silica instead of running a full column. This minimizes the contact time.[8]

-

Experimental Protocols

Protocol 1: Optimized Recrystallization via Solvent/Anti-Solvent System

This protocol is designed for purifying multi-gram quantities of crude 6-bromo-5-methyl-1H-indole-2,3-dione that is dark and crystalline.

-

Preparation:

-

Place 5.0 g of the crude product into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

-

In a separate beaker, heat approximately 100 mL of N,N-Dimethylformamide (DMF) to 80-90 °C.

-

Prepare a beaker of deionized water (anti-solvent).

-

-

Dissolution:

-

Add the minimum volume of hot DMF to the Erlenmeyer flask while stirring to fully dissolve the crude solid. Aim for a concentrated, clear, dark red solution. Expert Tip: Adding too much solvent will significantly reduce your recovery.

-

-

Precipitation:

-

Remove the flask from heat. While the solution is still hot, add deionized water dropwise with vigorous stirring.

-

Continue adding water until the solution becomes persistently turbid (cloudy).

-

Add 1-2 mL of hot DMF to just redissolve the precipitate, resulting in a saturated, clear solution.

-

-

Crystallization:

-

Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. For best results, place the flask in an insulated container (e.g., a beaker wrapped in glass wool).

-

Once at room temperature, transfer the flask to an ice-water bath for at least 1 hour to maximize precipitation.

-

-

Isolation:

-

Collect the resulting orange-red crystals by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold 1:1 DMF/water, followed by a generous wash with cold water to remove residual DMF.

-

Dry the purified crystals under high vacuum to a constant weight.

-

Protocol 2: High-Purity Flash Column Chromatography

This protocol is for obtaining highly pure material from a complex mixture or for small-scale purification.

Caption: Workflow for flash column chromatography.

-

Eluent Selection:

-

Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point for isatins is a Hexane:Ethyl Acetate mixture.

-

Add 0.5% triethylamine (TEA) to the solvent mixture to prevent streaking.

-

Adjust the solvent ratio until the Rf value of the product spot is approximately 0.2-0.3.

-

-

Column Packing:

-

Select a column size appropriate for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel (230-400 mesh) in the initial eluent and pour it into the column.[10]

-

Use positive pressure (air or nitrogen) to pack the silica bed firmly and evenly, ensuring no cracks or channels form.

-

-

Sample Loading (Dry Load Method):

-

Dissolve your crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM).

-

Add 2-3 g of silica gel to this solution and mix to form a slurry.

-

Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

-

Carefully layer this powder onto the top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.

-

-

Elution and Collection:

-

Carefully add the eluent to the column and apply positive pressure to begin elution.

-

Collect fractions of a consistent volume.

-

Monitor the separation by TLC, spotting every few fractions.

-

-

Isolation:

-

Combine the fractions that contain the pure product.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Place the resulting solid under high vacuum to remove any residual solvent.

-

References

-

CN102558017A - Method for preparing 5-bromoindole - Google Patents.

-

US2086805A - Purification of the isatins - Google Patents.

-

CN103387530A - 5-bromoindole preparation method - Google Patents.

-

Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.

-

CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents.

-

Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - National Institutes of Health (NIH).

-

Synthesis of Isatin and Its Derivatives and their Applications in Biological System - International Journal of Pharmaceutical and Life Sciences.

-

Synthesis of substituted isatins as potential - ScholarWorks.

-

(PDF) 5,6-Dibromo-1H-indole-2,3-dione - ResearchGate.

-

Is it possible to separate isatin derivatives from isatin without using Colum chromatography? - ResearchGate.

-

Isatin - Wikipedia .

-

Chromatography of Cytokinins on a Neutral Polystyrene Resin: A Simple Procedure for the Separation of the cis and trans Isomers of Zeatin or Ribosylzeatin - PubMed.

-

Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses.

-

Bromination part VIII - recrystallization continued - YouTube.

-

5-bromo-7-methyl-1H-indole-2,3-dione - ChemicalBook.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isatin - Wikipedia [en.wikipedia.org]

- 3. US2086805A - Purification of the isatins - Google Patents [patents.google.com]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 5-BROMO-7-METHYL-1H-INDOLE-2,3-DIONE CAS#: 77395-10-9 [m.chemicalbook.com]